molecular formula C13H15N3O4S B2882007 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034411-40-8

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2882007
CAS No.: 2034411-40-8
M. Wt: 309.34
InChI Key: QTVBIPLBRXYCAL-UHFFFAOYSA-N
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Description

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler pyrrolidine compound.

Scientific Research Applications

3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring can have diverse applications in medicinal chemistry.

    Methoxyphenyl derivatives: These compounds are often used in drug design due to their ability to interact with various biological targets.

Uniqueness

What sets 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in research and development.

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-11-2-4-12(5-3-11)21(17,18)16-7-6-10(8-16)13-14-9-20-15-13/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVBIPLBRXYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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